molecular formula C16H19N3O3 B4969846 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide

1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide

カタログ番号 B4969846
分子量: 301.34 g/mol
InChIキー: GZMLXNCOTWDBHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide is a chemical compound that belongs to the family of pyrrolidinyl-piperidine carboxamides. It is also known as CPP-109 or vigabatrin analog. CPP-109 is a potent and selective inhibitor of the enzyme GABA transaminase, which is responsible for the degradation of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of addiction, anxiety, and other neurological disorders.

作用機序

CPP-109 is a potent and selective inhibitor of the enzyme GABA transaminase. GABA transaminase is responsible for the degradation of GABA in the brain. By inhibiting GABA transaminase, CPP-109 increases the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity is believed to be responsible for the therapeutic effects of CPP-109.
Biochemical and physiological effects:
CPP-109 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity is believed to be responsible for the therapeutic effects of CPP-109. CPP-109 has also been shown to have anxiolytic effects, which may be due to its ability to increase the levels of GABA in the brain.

実験室実験の利点と制限

CPP-109 has a number of advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. CPP-109 has also been shown to be effective in a number of animal models of addiction and anxiety, which makes it a useful tool for studying these disorders.
One limitation of CPP-109 is its potential toxicity. It has been shown to be toxic at high doses, which may limit its use in some experiments. Another limitation is its specificity. CPP-109 is a selective inhibitor of GABA transaminase, which means that it may not be effective in studying other enzymes or neurotransmitters.

将来の方向性

There are a number of potential future directions for research on CPP-109. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Another area of research is the development of new therapeutic applications for CPP-109. CPP-109 has been shown to be effective in the treatment of addiction and anxiety, but it may have other therapeutic applications as well. Finally, more research is needed to better understand the biochemical and physiological effects of CPP-109.

合成法

CPP-109 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 1-phenyl-3-pyrrolidinone with ethyl chloroformate to form 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl) ethyl carbamate. This intermediate is then reacted with piperidine to form 1-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-4-piperidinecarboxamide.

科学的研究の応用

CPP-109 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in the treatment of addiction, anxiety, and other neurological disorders. CPP-109 has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity is believed to be responsible for the therapeutic effects of CPP-109.

特性

IUPAC Name

1-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c17-15(21)11-6-8-18(9-7-11)13-10-14(20)19(16(13)22)12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMLXNCOTWDBHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dioxo-1-phenylpyrrolidin-3-yl)piperidine-4-carboxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。